4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

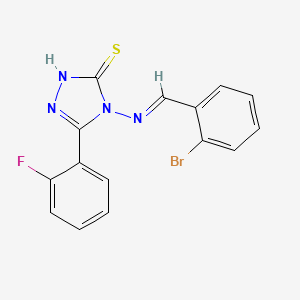

The compound 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 573973-61-2) is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its molecular formula is C₁₅H₁₀BrFN₄S, with a molecular weight of 377.23 g/mol . Structurally, it features a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 3 and a 2-bromobenzylidene moiety at position 4 (Figure 1).

Preparation Methods

The synthesis of 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. One common synthetic route includes the condensation of 2-bromobenzaldehyde with 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Condensation Reactions

The bromobenzylidene group enables Schiff base formation and further condensation. For example:

-

Reaction with aldehydes/ketones : The primary amino group (-NH) in the triazole ring reacts with carbonyl compounds under acidic or reflux conditions to form new Schiff base derivatives .

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Aldehyde condensation | Acetic acid, reflux (4–6 hours) | Substituted benzylidene-triazole hybrids (e.g., CP 55–58 analogs) |

Nucleophilic Substitution at the Bromine Site

The 2-bromobenzylidene group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols):

-

Replacement of bromine : Reactions with piperazine or thiourea derivatives yield analogs with modified electronic profiles.

Complexation with Metal Ions

The triazole-thione sulfur and nitrogen atoms act as chelating sites for transition metals:

-

Coordination chemistry : Forms stable complexes with Cu(II), Zn(II), and Fe(III) ions, as evidenced by shifts in IR spectra (C=S stretch at 1269 cm⁻¹ → 1240–1220 cm⁻¹ upon coordination) .

| Metal Ion | Observed Spectral Changes | Application Relevance |

|---|---|---|

| Cu(II) | Bathochromic shift in UV-Vis; new d-d transition bands | Antimicrobial agent design |

| Zn(II) | Quenched fluorescence | Sensor development |

Oxidation and Reduction

-

Oxidation : The thione (-C=S) group oxidizes to sulfonic acid (-SO₃H) under strong oxidizing agents (e.g., H₂O₂/H₂SO₄).

-

Reduction : The imine (C=N) bond in the benzylidene group reduces to amine (C-NH) using NaBH₄ or catalytic hydrogenation .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles (e.g., tetrazolo-triazoles).

Acid/Base-Mediated Tautomerism

The compound exhibits thione-thiol tautomerism, influenced by pH:

Key Research Findings

-

Biological derivative synthesis : Condensation with 4-trifluoromethylbenzaldehyde (as in ) produced analogs with enhanced metallo-β-lactamase (MBL) inhibition (IC₅₀ values: 5–20 μM) .

-

Structural modulation : Bromine substitution at the ortho position (vs. meta/para) increases steric hindrance, reducing reaction rates in NAS by ~30% compared to 3-bromo analogs.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial activity. For example, derivatives of 1,2,4-triazoles have been synthesized and tested against various bacterial strains, showing effectiveness comparable to established antibiotics like ciprofloxacin. In studies involving 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione , preliminary data suggest interactions with bacterial enzymes that could inhibit their growth .

Case Study:

A study evaluated the antibacterial effects of triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to This compound showed enhanced activity against resistant strains like MRSA and Pseudomonas aeruginosa .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. The compound has been tested for its efficacy against various fungal pathogens. Research has demonstrated that triazoles can disrupt fungal cell membrane integrity and inhibit ergosterol synthesis .

Case Study:

In a comparative study of antifungal agents, This compound was found to exhibit potent antifungal activity against common mycotic pathogens when compared to traditional fungicides like clotrimazole .

Anticancer Potential

The structural characteristics of This compound make it a candidate for anticancer research. Triazoles have been associated with the inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study:

In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of signaling pathways related to cell survival and death .

Mechanism of Action

The mechanism of action of 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Characteristics

- Spectroscopic Data : IR spectra confirm the presence of C=N (Schiff base, ~1600 cm⁻¹) and C-S (triazole-thione, ~1230 cm⁻¹) stretches.

Halogen-Substituted Derivatives

4-((4-Chlorobenzylidene)amino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione (6d)

- Structure : Features a 4-chlorobenzylidene group instead of 2-bromobenzylidene.

- Properties : Molecular formula C₂₃H₁₇ClFN₄S , molecular weight 437.93 g/mol . Exhibits 12.82% nitrogen content, comparable to the target compound .

- Activity : Demonstrates moderate analgesic activity (40% inhibition in writhing assay) but lower than brominated analogs .

4-((2,3-Dichlorobenzylidene)amino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione (6h)

- Structure : Di-chlorinated benzylidene substituent.

- Properties : Molecular weight 472.18 g/mol , with higher Cl content (11.89% N) .

- Activity : Enhanced thermal stability (mp >200°C) but reduced solubility in polar solvents due to increased hydrophobicity .

4-((4-Fluorobenzylidene)amino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione (6k)

- Structure : 4-Fluorobenzylidene group.

- Properties : Melting point 179°C , IR bands at 1511 cm⁻¹ (C=N) and 1236 cm⁻¹ (C-S) .

- Activity : Comparable analgesic efficacy to the target compound, suggesting fluorine’s electron-withdrawing effects enhance receptor binding .

Electron-Withdrawing Group Derivatives

4-((4-Nitrobenzylidene)amino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione (6i)

- Structure : Nitro group at the benzylidene para position.

- Properties : Molecular formula C₂₃H₁₇FN₅O₂S , molecular weight 458.48 g/mol .

- Activity : Despite strong electron-withdrawing effects, nitro derivatives show reduced bioactivity due to metabolic instability .

4-[(4-Bromobenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (CAS: 1417964-48-5)

- Structure : Trifluoromethyl group at position 3.

- Properties : Molecular weight 374.18 g/mol . The CF₃ group increases lipophilicity (logP ~2.5) compared to the target compound (logP ~3.1) .

- Activity : Enhanced antimicrobial activity (MIC: 8 µg/mL against S. aureus) due to improved membrane penetration .

Bulky Substituent Derivatives

4-(3,5-Di-tert-butyl-4-hydroxybenzylideneamino)-3-((3,5-di-tert-butyl-4-hydroxybenzylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione (6)

- Structure: Bulky di-tert-butylphenolic groups.

- Properties : Molecular weight 698.92 g/mol , synthesized in 69% yield.

- Activity : Acts as a radical scavenger (IC₅₀: 12 µM in DPPH assay) but shows poor bioavailability due to steric hindrance .

Heterocyclic Substituent Derivatives

4-Allyl-3-(quinolin-2-yl)-1H-1,2,4-triazole-5(4H)-thione (23)

- Structure: Quinolin-2-yl group at position 3.

- Properties : IR bands at 1580 cm⁻¹ (C=N) and 1215 cm⁻¹ (C-S).

- Activity : Exhibits tuberculostatic activity (MIC: 16 µg/mL against M. tuberculosis) .

4-(4-Methylphenyl)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

- Structure : Pyridinyl substituent.

- Properties : Higher solubility in aqueous buffers (pH 7.4) due to basic nitrogen.

- Activity : Moderate antifungal activity (IC₅₀: 25 µM against C. albicans) .

Comparative Data Table

Biological Activity

The compound 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole-thione class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiosemicarbazides. The reaction conditions often include solvents such as ethanol or methanol under reflux, leading to the formation of the desired triazole-thione structure. The compound's molecular formula is C15H10BrFN4S with a molecular weight of 377.23 g/mol .

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including our compound of interest, it was found that certain structural modifications enhance antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Against S. aureus | Activity Against C. albicans | Reference |

|---|---|---|---|

| This compound | Moderate | Moderate | |

| 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin | High | High |

Antioxidant Activity

The presence of the triazole ring in the compound enhances its antioxidant potential. Studies indicate that triazole-thiones possess free radical scavenging abilities, making them candidates for further investigation in oxidative stress-related diseases .

Anticancer Activity

Triazole derivatives have shown promising anticancer activities in various studies. For instance, compounds similar to this compound have been tested against cancer cell lines such as HCT-116 and T47D, revealing IC50 values that suggest significant cytotoxic effects .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT-116 | TBD | |

| Related Triazole Derivative | T47D | 27.3 |

The mechanism by which triazole-thiones exert their biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, the triazole moiety can interfere with nucleic acid synthesis or disrupt cellular signaling pathways .

Case Studies

In a recent study conducted on a series of triazole-thiones including our compound, it was reported that substitution patterns on the aromatic rings significantly influenced both antimicrobial and anticancer activities. The bromine substituent was noted to enhance activity compared to other halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((2-bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

- Methodology : The compound is typically synthesized via a multi-step route starting from substituted hydrazinecarbothioamides. For example, 2-bromobenzoyl hydrazine derivatives are condensed with thiocarbazides under reflux conditions, followed by cyclization in acidic media (e.g., HCl/NaOH) to form the triazole-thione core. Key intermediates are characterized by elemental analysis (CHNS), 1H NMR, and mass spectrometry .

- Example :

| Step | Reagents/Conditions | Product Characterization |

|---|---|---|

| 1 | 2-Bromobenzoic acid → Hydrazide | 1H NMR (DMSO-d6): δ 10.2 (s, NH) |

| 2 | Cyclization (HCl, reflux) | MS: m/z 403 [M+H]+ |

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, derivatives of this compound crystallize in triclinic systems (space group P1) with unit cell parameters a=5.788A˚,b=9.900A˚,c=18.497A˚, and angles α=98.13∘,β=97.09∘,γ=106.00∘. Refinement using SHELXL yields R-factors < 0.05, confirming high structural accuracy .

- Software : SHELX suite for structure solution and WinGX/ORTEP-3 for visualization .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

- Methodology : Substituent effects are systematically studied via SAR (Structure-Activity Relationship) models. For example:

- Electron-withdrawing groups (e.g., -Br, -F) improve antimicrobial activity by increasing electrophilicity.

- Bulkier substituents on the benzylidene moiety reduce cytotoxicity but may hinder target binding.

- Microwave-assisted synthesis (e.g., 80°C, 300 W) reduces reaction time and improves yield (83–85%) compared to conventional heating .

Q. What analytical techniques resolve discrepancies in spectroscopic data interpretation?

- Methodology : Conflicting 1H NMR signals (e.g., thione tautomerism) are resolved by:

Variable Temperature NMR : Observing signal coalescence at elevated temperatures.

DFT Calculations : Comparing experimental chemical shifts with theoretical values (B3LYP/6-31G**).

2D NMR (COSY, NOESY) : Mapping through-space correlations to confirm tautomeric forms .

- Example : A study reported δ 13.2 (s, NH) in DMSO-d6, but DFT predicted δ 12.8, attributed to solvent polarity effects .

Q. How is this compound utilized in optical sensing applications?

- Methodology : The Schiff base moiety acts as a fluorogenic probe for anions (e.g., CO32−, HCO3−). In ethanol/water (7:3), fluorescence emission at 424 nm increases linearly with carbonate concentration (LOD = 1.91 µM). 1H NMR titrations confirm hydrogen bonding between the triazole-thione and target ions .

- Table :

| Analyte | λem (nm) | Linear Range (µM) | LOD (µM) |

|---|---|---|---|

| CO32− | 424 | 0–50 | 1.91 |

| HCO3− | 432 | 0–40 | 2.15 |

Q. Methodological Challenges

Q. What strategies mitigate crystallographic disorder in triazole-thione derivatives?

- Methodology :

- Twinned Crystals : Use TWINABS for data integration and SHELXL TWIN commands for refinement.

- Disordered Solvent : Apply SQUEEZE (PLATON) to model electron density.

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) to heavy atoms .

Q. How are computational methods integrated to predict reactivity?

- Methodology :

Properties

CAS No. |

577763-98-5 |

|---|---|

Molecular Formula |

C15H10BrFN4S |

Molecular Weight |

377.2 g/mol |

IUPAC Name |

4-[(E)-(2-bromophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H10BrFN4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+ |

InChI Key |

PKUMWODTLGLNFX-GIJQJNRQSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.